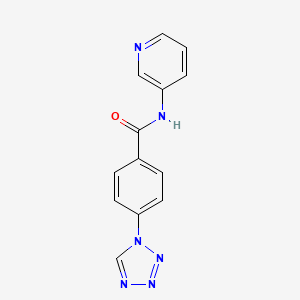

N-(pyridin-3-yl)-4-(1H-tetrazol-1-yl)benzamide

Description

N-(pyridin-3-yl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic benzamide derivative characterized by a pyridine ring at the 3-position and a tetrazole moiety at the 4-position of the benzamide scaffold. The tetrazole group, a nitrogen-rich heterocycle, is a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability . The pyridine ring contributes to π-π stacking interactions and hydrogen bonding, which are critical for binding to biological targets such as kinases or receptors.

Properties

Molecular Formula |

C13H10N6O |

|---|---|

Molecular Weight |

266.26 g/mol |

IUPAC Name |

N-pyridin-3-yl-4-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C13H10N6O/c20-13(16-11-2-1-7-14-8-11)10-3-5-12(6-4-10)19-9-15-17-18-19/h1-9H,(H,16,20) |

InChI Key |

BNJNMUPGRDPCRE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-yl)-4-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common approach might include:

Formation of the Tetrazole Ring: Starting with a suitable precursor, the tetrazole ring can be formed through a [2+3] cycloaddition reaction involving an azide and a nitrile.

Coupling with Pyridine: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.

Formation of the Benzamide Group: The final step might involve the formation of the benzamide group through an amide coupling reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-yl)-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: As a probe to study biological pathways.

Medicine: Potential use as a drug candidate for targeting specific enzymes or receptors.

Industry: Applications in materials science or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(pyridin-3-yl)-4-(1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Typically, such compounds may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Key Observations:

- Tetrazole vs. Piperazine/Thiazole : The tetrazole group in the target compound may confer superior metabolic stability compared to piperazine or thiazole substituents in analogs like 4g or Imatinib . Tetrazoles resist hydrolysis under physiological conditions, a critical advantage for oral bioavailability.

- Pyridine Positioning : The pyridin-3-yl group is conserved across multiple analogs (e.g., 4g, 4h, Imatinib) and is linked to enhanced binding to kinase ATP pockets through hydrophobic and hydrogen-bonding interactions .

- Biological Activity : While the target compound lacks direct activity data, analogs with piperazine (4g) or pyrimidine (Imatinib) groups demonstrate kinase inhibition, suggesting that the tetrazole variant may target similar pathways with modified selectivity .

Spectroscopic and Physicochemical Properties

provides detailed spectroscopic data for benzamide analogs (Table 1):

| Compound () | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | HRMS (m/z) [M+H]+ |

|---|---|---|---|

| 4g | 8.60 (s, 1H, pyridine) | 164.2 (C=O) | 466.1912 |

| 4h | 8.75 (d, 1H, isonicotinamide) | 167.8 (C=O) | 452.1765 |

The target compound’s tetrazole group would likely produce distinct NMR signals (e.g., δ 9.0–10.0 ppm for tetrazole protons) and HRMS peaks reflecting its molecular formula (C13H10N6O, exact mass 282.0874).

Pharmacological Potential

- Kinase Inhibition : Imatinib’s success as a kinase inhibitor highlights the benzamide scaffold’s versatility. The tetrazole group in the target compound could improve solubility and target engagement compared to Imatinib’s methylpiperazine group .

- Antimicrobial Activity : Analogs like 4g and 4h show antimicrobial properties, suggesting that the tetrazole variant may exhibit broader-spectrum activity due to enhanced membrane penetration .

Biological Activity

N-(pyridin-3-yl)-4-(1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a pyridine ring and a tetrazole moiety attached to a benzamide backbone. This article explores the biological activity of this compound, summarizing key research findings, and presenting data tables that highlight its pharmacological potential.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 250.25 g/mol. The presence of the tetrazole ring enhances its biological activity by mimicking carboxylic acids, which are common in many biological systems. This structural feature is crucial as it allows for interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀N₆O |

| Molecular Weight | 250.25 g/mol |

| IUPAC Name | This compound |

Biological Activities

Research indicates that compounds containing tetrazole and pyridine rings exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. For instance, specific derivatives demonstrated potent inhibition in agar diffusion assays .

- Anti-inflammatory Properties : The compound has been evaluated for anti-inflammatory effects, showing promising results comparable to standard anti-inflammatory drugs like diclofenac sodium and nimesulide .

- Antioxidant Activity : In vitro studies have indicated that certain derivatives possess good antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .

Case Study 1: Anti-inflammatory and Analgesic Activity

A study synthesized various derivatives of (1H-tetrazol-1-yl)pyridines, including this compound. The most potent compounds exhibited significant anti-inflammatory and analgesic activities in animal models, with reduced ulcerogenic potential compared to traditional NSAIDs .

Case Study 2: Antimicrobial Evaluation

In an antimicrobial screening involving multiple synthesized compounds, this compound showed effective inhibition against S. aureus, with minimum inhibitory concentrations (MICs) indicating strong antibacterial properties .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Computational docking studies suggest that the compound can form hydrogen bonds and hydrophobic interactions with target proteins, which is critical for its therapeutic effects.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(pyridin-2-yl)-2-(1H-tetrazol-5-yl)benzamide | Similar benzamide and tetrazole structure | Varies in potency against specific targets |

| 5-amino-1H-tetrazole derivatives | Contains amino group | Different biological activities |

| 2-(pyridin-4-yl)-5-methyl-1H-tetrazole | Methyl substitution on tetrazole | Altered electronic properties |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(pyridin-3-yl)-4-(1H-tetrazol-1-yl)benzamide, and how can purity be optimized?

- Methodology : The compound is synthesized via multi-step organic reactions. A common approach involves coupling a pyridin-3-ylamine derivative with a benzoyl chloride intermediate bearing a tetrazole ring. Key steps include:

- Amide bond formation : Reacting 4-(1H-tetrazol-1-yl)benzoyl chloride with 3-aminopyridine under basic conditions (e.g., DIPEA in DCM) at 0–25°C .

- Purification : Column chromatography (e.g., chloroform:methanol 3:1 v/v) and recrystallization (e.g., diethyl ether) improve yield and purity .

- Analytical validation : HPLC (≥98% purity) and / NMR confirm structural integrity .

Q. How is the molecular structure of this compound characterized, and what techniques validate its conformation?

- Techniques :

- X-ray crystallography : Resolves the planar aromatic system and confirms substituent positions (e.g., tetrazole at C4, pyridinyl at N-benzamide) .

- Spectroscopy : NMR (δ 8.5–9.0 ppm for tetrazole protons) and FT-IR (C=O stretch at ~1650 cm) .

- Data table :

| Parameter | Value/Observation |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 265.27 g/mol |

| NMR (DMSO-d6) | δ 8.90 (s, 1H, tetrazole) |

Q. What initial biological screening assays are recommended to explore its therapeutic potential?

- Assays :

- Antibacterial activity : Minimum inhibitory concentration (MIC) against Gram-positive bacteria (e.g., S. aureus), targeting DNA gyrase inhibition .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, leveraging the tetrazole’s metal-coordinating ability .

- Controls : Include known inhibitors (e.g., ciprofloxacin for DNA gyrase) to validate assay sensitivity .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity and bioactivity?

- Mechanistic insight :

- The electron-withdrawing tetrazole ring enhances electrophilicity at the benzamide carbonyl, facilitating nucleophilic interactions (e.g., with bacterial DNA gyrase) .

- Pyridinyl nitrogen basicity modulates solubility and target binding; pKa values (e.g., ~1.5–8.0) guide protonation states under physiological conditions .

- Experimental validation : Compare analogs with substituents like -CF (lipophilic) or -SOMe (polar) to assess structure-activity relationships (SAR) .

Q. How can contradictory data on synthetic yields be resolved, particularly in scale-up processes?

- Troubleshooting :

- Reaction optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min vs. 12 hours) and improve reproducibility .

- Byproduct analysis : LC-MS identifies impurities (e.g., unreacted amine or acyl chloride), addressed via gradient chromatography .

- Case study : A 39% yield improvement was achieved by switching from DCM to THF, enhancing solubility of intermediates .

Q. What strategies enhance metabolic stability and bioavailability for in vivo studies?

- Approaches :

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability .

- Formulation : Encapsulate in PEGylated liposomes to prolong half-life, validated via pharmacokinetic profiling (C, t) .

- Data : LogP ~4.38 (measured) suggests moderate lipophilicity; adjust with hydrophilic substituents (e.g., -OH) to balance absorption .

Data Contradiction Analysis

Q. How to interpret conflicting reports on antibacterial efficacy across bacterial strains?

- Hypothesis : Strain-specific efflux pump activity or target mutation (e.g., DNA gyrase resistance) may reduce potency.

- Methodology :

- Genomic sequencing : Identify mutations in gyrA/gyrB genes of resistant strains .

- Efflux inhibition assay : Co-administer with verapamil (efflux blocker) to assess restored activity .

Methodological Best Practices

- Synthetic reproducibility : Document reaction parameters (solvent, temperature, catalyst) rigorously. For example, use anhydrous DMF to prevent hydrolysis of acyl intermediates .

- Bioassay standardization : Normalize cell culture conditions (e.g., pH, serum content) to minimize variability in IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.